molecular formula C15H13N3O3S2 B2655795 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251706-56-5

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2655795
CAS RN: 1251706-56-5
M. Wt: 347.41
InChI Key: QLICNRCIPOLWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Structure-Activity Relationships

Research on thiazole and thiadiazole derivatives, including compounds with methoxyphenyl groups and oxadiazole rings similar to the compound , has demonstrated significant binding affinity and selectivity for human adenosine A3 receptors. These compounds exhibit antagonistic properties in functional assays of cAMP biosynthesis, which is part of the signal transduction pathways of adenosine A3 receptors. This suggests potential applications in designing selective antagonists for therapeutic use in conditions mediated by these receptors (K. Jung et al., 2004).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial activity against selected microbial species, with certain derivatives showing significant potency. This research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Samreen Gul et al., 2017).

Anticancer and Analgesic Activities

Oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds demonstrated moderate inhibitory effects in assays, showing good affinity for COX-2 and 5-LOX, which correlates to their high analgesic and anti-inflammatory effects. This highlights the therapeutic potential of these compounds in cancer and pain management (M. Faheem, 2018).

Enzyme Inhibition

Studies on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have shown that these compounds are relatively more active against acetylcholinesterase, suggesting their potential use in treating diseases characterized by cholinesterase dysfunction (A. Rehman et al., 2013).

Future Directions

Thiophene-based compounds continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-20-11-2-4-12(5-3-11)23-9-13(19)16-15-18-17-14(21-15)10-6-7-22-8-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICNRCIPOLWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.